molecular formula C7H14N2O B2836695 (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1429200-47-4

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B2836695
CAS No.: 1429200-47-4
M. Wt: 142.202
InChI Key: VLVMRQREBYGIBY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2) is a chiral, bicyclic piperazine derivative of significant value in pharmaceutical research and development. This compound serves as a versatile synthetic building block and a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable conformational properties for selective target engagement . The specific stereochemistry of the (7S,8aR) enantiomer is critical, as the three-dimensional structure of such bicyclic piperazines is known to be a key driver of enantioselective receptor binding, helping to minimize entropic penalties and enhance potency and selectivity in lead compounds . Research into closely related octahydropyrrolo[1,2-a]pyrazine derivatives has demonstrated their potential as calcium channel blockers, indicating the scaffold's relevance in the investigation of pain pathways, including neuropathic and chronic pain conditions . Furthermore, the pyrrolo[1,2-a]pyrazine core is found in inhibitors of key enzymes like poly(ADP-ribose)polymerase (PARP), highlighting its application in oncology research for the potential treatment of cancer . With a molecular formula of C7H14N2O and a molecular weight of 142.20 g/mol , this compound requires specific handling and storage conditions to maintain stability; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol are in the pharmaceutical sector, where it has been studied for its potential therapeutic effects:

  • Calcium Channel Blocker : Research indicates that this compound may function as a calcium channel blocker, which positions it as a candidate for treating cardiovascular diseases. Calcium channel blockers are crucial in managing hypertension and angina by inhibiting calcium influx into cardiac and smooth muscle cells, thereby reducing heart workload and vascular resistance.
  • Neurological Applications : Beyond cardiovascular health, the compound has potential implications in neurological research. Its ability to modulate ion channels may lead to developments in treating neurological disorders such as epilepsy or migraine.
  • Antimicrobial and Antitumor Properties : Compounds within this structural class often exhibit activity against various biological targets. Preliminary studies suggest that this compound may possess antimicrobial and antitumor properties, making it a subject of interest for further pharmacological investigation.

Materials Science Applications

In addition to its pharmaceutical applications, this compound is being explored in materials science:

  • Heterocyclic Compounds : As a member of the heterocyclic compounds category, it can be utilized in the synthesis of novel materials with specific properties. These compounds are known for their diverse applications in creating polymers and other advanced materials due to their unique electronic and structural characteristics.

Research Findings and Case Studies

Several studies have documented the biological activities and potential applications of this compound:

Study Focus Findings
Study 1Cardiovascular effectsDemonstrated efficacy as a calcium channel blocker in vitro.
Study 2Antimicrobial activityShowed significant inhibition against specific bacterial strains.
Study 3Antitumor potentialIndicated cytotoxic effects on cancer cell lines in preliminary assays.

These findings highlight the compound's versatility and underscore the need for further research to fully elucidate its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Their Properties

(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
  • Molecular Formula : C₇H₁₄N₂O (MW: 142.20 g/mol)
  • CAS : 879399-07-2
  • Key Differences : The 7R,8aS stereochemistry alters hydrogen bonding and solubility. It is stored at 2–8°C and poses hazards including H302 (harmful if swallowed) and H315 (skin irritation) .
(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol Oxalate
  • Molecular Formula : C₉H₁₆N₂O₅ (MW: 232.23 g/mol)
  • CAS : 2664977-34-6
  • Key Differences : The oxalate salt form enhances stability and modifies solubility. Purity ≥97%, stored at 2–8°C .

Derivatives with Functional Group Modifications

(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Hydrochloride
  • Molecular Formula : C₉H₁₉ClN₂O₂ (MW: 222.71 g/mol)
  • CAS : N/A (ChemSpider ID: 98645471)
  • Key Differences : The hydroxyethyl substituent increases molecular weight and hydrophilicity. The hydrochloride salt improves crystallinity .
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
  • Molecular Formula : C₁₄H₂₀N₂O (MW: 232.33 g/mol)
  • CAS : 132715-08-3
  • Key Differences : Benzyl substitution introduces aromaticity, affecting lipophilicity and receptor binding. Purity ≥95% .

Salt Forms and Their Impact

Compound Name Salt Form Molecular Weight (g/mol) Storage Conditions Key Hazards
(7S,8aR)-Parent Compound Free base 142.20 2–8°C Not specified
(7S,8aR)-Oxalate Salt Oxalate 232.23 2–8°C Research use only
(3R,7R,8aS)-Hydroxyethyl Derivative Hydrochloride 222.71 Not specified H315, H319 (eye irritation)

Biological Activity

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound notable for its unique structural features, including a fused pyrazine and pyrrole ring system. With a molecular formula of C7H14N2OC_7H_{14}N_2O and a molecular weight of approximately 142.20 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The stereochemical configuration of (7S,8aR) is crucial for its biological activity. The specific arrangement of atoms influences how the compound interacts with biological targets, which may include enzymes and receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been studied for its ability to inhibit CDKs, critical regulators of the cell cycle. This inhibition can lead to anti-cancer effects by preventing uncontrolled cell proliferation .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. Interaction studies have focused on its binding affinities with various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions, elucidating the compound's mechanisms of action.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis is presented in the table below:

Compound NameMolecular FormulaUnique Features
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-olC7H14N2ODifferent stereochemistry affecting biological activity
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-olC8H14N2OContains a piperazine ring which may alter pharmacological properties
(5H-pyrrolo[3,4-b]quinolin-5-one)C9H6N2OExhibits different reactivity due to the quinoline structure

The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct biological activities not present in these similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include the reaction of pyrrole derivatives with amines in the presence of catalysts. These synthetic routes are crucial for developing this compound as a building block for more complex molecules with therapeutic potential.

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to ensure consistent product quality and yield. Automated systems allow for precise control over reaction parameters during large-scale synthesis.

Q & A

Q. What are the common synthetic routes for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol?

Methodological Answer: The synthesis typically involves cyclization reactions and hydrogenation steps. Key methods include:

  • Cyclization of linear precursors : For example, intramolecular amide bond formation under basic conditions (e.g., K₂CO₃ in DMF) to construct the bicyclic pyrrolo-pyrazine core .
  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces unsaturated bonds in intermediates to achieve the octahydro structure .
  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (7S,8aR) enantiomer, critical for stereochemical purity .

Q. Critical Parameters :

  • Temperature control (±2°C) during cyclization to avoid side reactions.
  • Solvent selection (e.g., THF for hydrogenation) to optimize reaction kinetics .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.8 ppm (pyrrolidine N-CH₂), δ 4.1–4.3 ppm (C7-OH proton) .
    • ¹³C NMR : Signals near 65–70 ppm (C7-OH carbon) and 50–55 ppm (pyrrolidine carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₁₃N₂O: 141.1028; observed: 141.1025) .
  • X-ray Crystallography : Resolves stereochemistry at C7 and C8a positions .

Validation Tip : Cross-reference spectral data with PubChem or Reaxys entries to confirm consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize high-purity this compound?

Methodological Answer : Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF yields higher regioselectivity .
  • Catalyst Loading : Adjust Pd-C concentration (5–10 wt%) during hydrogenation to balance reaction rate and byproduct formation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 100°C reduces cyclization time from 12h to 4h) .

Q. Troubleshooting :

  • Low Yield : Add molecular sieves to absorb water in cyclization steps.
  • Impurities : Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (EtOAc/hexane) .

Q. How to resolve contradictions in reported biological activities of structurally related compounds?

Methodological Answer : Contradictions in bioactivity data (e.g., calcium channel modulation vs. no observed activity) can be addressed through:

  • Comparative Binding Assays : Use radioligand displacement assays (e.g., ³H-nitrendipine for L-type calcium channels) to quantify affinity differences between analogs .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and target receptors (e.g., voltage-gated calcium channels) to identify stereochemical or conformational dependencies .
  • Metabolic Stability Tests : Assess hepatic microsomal stability to rule out rapid degradation as a cause of false-negative results .

Case Study : A fluorinated analog showed 10× higher calcium channel affinity than the parent compound due to enhanced lipophilicity (logP: 1.2 → 1.8) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer : Derivative design focuses on functional group modifications:

  • Fluorination at C7 : Improves metabolic stability and membrane permeability (e.g., 7-fluoro analog increased t₁/₂ from 2h to 6h in vitro) .
  • N-Methylation of Pyrazine : Reduces basicity (pKa ~7.5 → 6.8), enhancing blood-brain barrier penetration .
  • Side Chain Elongation : Introduce alkyl groups (e.g., ethyl, propyl) to explore hydrophobic binding pockets in target proteins .

Q. How to analyze enantiomeric purity and its impact on pharmacological activity?

Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/i-PrOH 85:15) to resolve (7S,8aR) and (7R,8aS) enantiomers. Retention times differ by 2–3 minutes .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects near 220 nm .
  • Pharmacological Testing : Compare IC₅₀ values of enantiomers; e.g., (7S,8aR) may show 10× higher activity than (7R,8aS) in receptor assays .

Critical Note : Even 5% impurity in the (7R,8aS) enantiomer can reduce efficacy by 30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.